molecular formula C6H7FN2 B1330851 2-Fluorophenylhydrazine CAS No. 2368-80-1

2-Fluorophenylhydrazine

Cat. No.: B1330851
CAS No.: 2368-80-1
M. Wt: 126.13 g/mol
InChI Key: PENWGQNPFRRVQI-UHFFFAOYSA-N
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Description

2-Fluorophenylhydrazine is an organic compound with the molecular formula C6H7FN2. It is a derivative of phenylhydrazine, where a fluorine atom is substituted at the ortho position of the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorophenylhydrazine typically involves the diazotization of 2-fluoroaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. The key steps involve precise control of reaction conditions, such as temperature and pH, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted phenylhydrazines .

Scientific Research Applications

2-Fluorophenylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorophenylhydrazine involves its interaction with molecular targets through its hydrazine moiety. It can form covalent bonds with electrophilic centers in biomolecules, leading to modifications in their structure and function. The fluorine atom enhances its reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorophenylhydrazine is unique due to the presence of the fluorine atom at the ortho position, which significantly influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

(2-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENWGQNPFRRVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062353
Record name Hydrazine, (2-fluorophenyl)-
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Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-80-1, 2924-15-4
Record name (2-Fluorophenyl)hydrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (2-fluorophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluorophenylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2-fluorophenyl)-
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Record name Hydrazine, (2-fluorophenyl)-
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Record name 2-Fluorophenylhydrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-fluorophenylhydrazine in organic synthesis?

A1: this compound serves as a versatile reagent in synthesizing heterocyclic compounds. It plays a crucial role in forming pyrazole derivatives, a class of compounds with known biological activity. [] For instance, it reacts with acrylonitrile derivatives to produce aminopyrazole intermediates, essential for developing neuropeptide Y antagonists. []

Q2: Can you provide an example of how this compound is utilized in the development of specific compounds?

A2: Certainly! In the synthesis of Carfentrazone-ethyl, a potent herbicide, this compound acts as the starting material. [] The synthesis involves several steps, including amidrazone formation, phosgene cyclization, difluoromethylation, nitration, hydrogenation, diazotization, and finally, reaction with ethyl acrylate to yield Carfentrazone-ethyl. []

Q3: How does the fluorine atom in this compound contribute to its reactivity or the properties of the final compounds?

A3: The presence of fluorine in this compound influences both reactivity and final compound properties. In the synthesis of neuropeptide Y antagonists, the fluorine atom becomes part of the pharmacophore, the region of the molecule responsible for biological activity. [] Additionally, fluorine's presence can impact the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are crucial for drug development.

Q4: Are there alternative synthesis routes for compounds like Carfentrazone-ethyl that don't rely on this compound?

A4: While this compound is a common starting material for Carfentrazone-ethyl, researchers have explored alternative synthetic pathways. One method utilizes 4-chloro-2-fluorophenyl hydrazine, undergoing reactions like condensation, 1,3-dipolar cycloaddition, and oxidation to form a key intermediate in Carfentrazone-ethyl synthesis. [] This highlights ongoing efforts to optimize synthetic strategies for efficiency and cost-effectiveness.

Q5: Beyond herbicides and neuropeptide Y antagonists, are there other applications for compounds derived from this compound?

A5: Yes, this compound derivatives exhibit promising antimicrobial activity. [] Studies have shown that Tetracaine thiosemicarbazide derivatives, synthesized using this compound, demonstrate activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] This suggests potential applications in developing novel antimicrobial agents.

Q6: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A6: Researchers utilize a range of analytical techniques to characterize this compound and its derivatives. Common methods include:

  • Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups and confirm the structure of the synthesized compounds. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, is valuable for characterizing fluorine-containing compounds and investigating chiral discrimination of monosaccharides derivatized with this compound. []
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides precise molecular weight information, aiding in structural confirmation. []

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